2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a combination of phenoxy, thiophenyl, and trifluoroethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and thiophenyl intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamides and thiophenyl derivatives, such as:
- 2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(4-chlorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
What sets 2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO2S/c1-13(2)15-3-5-16(6-4-15)24-10-17(23)22(12-18(19,20)21)9-14-7-8-25-11-14/h3-8,11,13H,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMPRGFNMTJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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